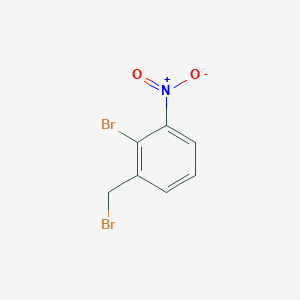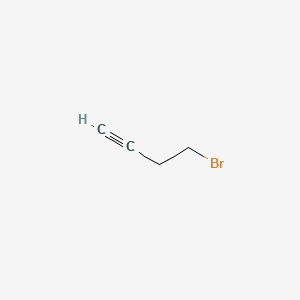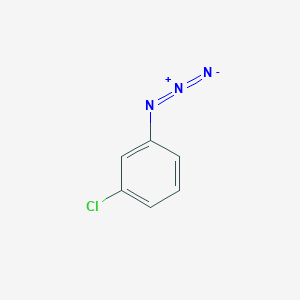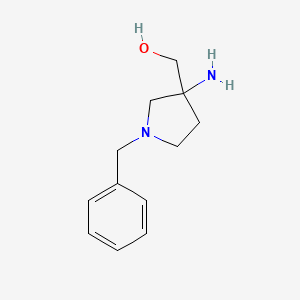
tert-pentyl isothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-pentyl isothiocyanate is an organic compound belonging to the isothiocyanate family, characterized by the functional group -N=C=S. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The general structure of isothiocyanates is R-N=C=S, where R represents an organic group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-pentyl isothiocyanate can be synthesized through various methods. One common approach involves the reaction of primary amines with carbon disulfide and an alkylating agent . The reaction typically proceeds under mild conditions, often in the presence of a base such as triethylamine . Another method involves the use of dithiocarbamate salts, which are decomposed using tosyl chloride to yield the desired isothiocyanate .
Industrial Production Methods
Industrial production of isothiocyanates often employs large-scale synthesis methods that ensure high yield and purity. One such method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide . This process can be carried out in a one-pot or two-step approach, depending on the desired efficiency and versatility .
Analyse Des Réactions Chimiques
Types of Reactions
tert-pentyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can be attacked by nucleophiles, leading to the formation of thiourea derivatives.
Hydrolysis: Isothiocyanates are susceptible to hydrolysis, resulting in the formation of amines and carbonyl sulfide.
Addition Reactions: The compound can participate in addition reactions with various reagents, forming a range of products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and thiols . Reaction conditions typically involve mild temperatures and the presence of a base or catalyst to facilitate the reaction .
Major Products Formed
The major products formed from reactions with this compound include thiourea derivatives, amines, and various addition products depending on the specific reagents used .
Applications De Recherche Scientifique
tert-pentyl isothiocyanate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of tert-pentyl isothiocyanate involves its highly reactive electrophilic -N=C=S functional group . This group can interact with various molecular targets, including proteins and enzymes, leading to the modulation of cellular pathways . For example, isothiocyanates can induce the expression of antioxidant genes through the activation of the nuclear factor erythroid 2–related factor 2 (Nrf2) pathway . Additionally, they can inhibit the activity of pro-inflammatory enzymes and signaling pathways, contributing to their anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Allyl isothiocyanate: Known for its pungent flavor and antimicrobial properties, commonly found in mustard and horseradish.
Phenyl isothiocyanate: Used in amino acid sequencing and as a reagent in organic synthesis.
Sulforaphane: A well-studied antioxidant and anticancer agent derived from cruciferous vegetables.
Uniqueness
tert-pentyl isothiocyanate is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity compared to other isothiocyanates .
Propriétés
IUPAC Name |
2-isothiocyanato-2-methylbutane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS/c1-4-6(2,3)7-5-8/h4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKGVWIYLYUQBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)N=C=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10208414 |
Source


|
| Record name | Neopentyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10208414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
597-97-7 |
Source


|
| Record name | Neopentyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neopentyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10208414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Magnesium, bromo[(trimethylsilyl)methyl]-](/img/structure/B1278897.png)






